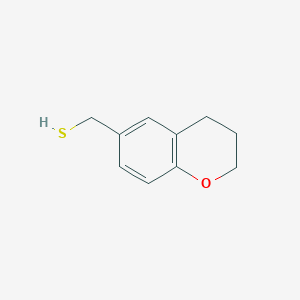
3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol is an organic compound with the molecular formula C10H12OS It is a derivative of benzopyran, featuring a thiol group attached to the methylene bridge at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with a thiolating agent. One common method is the nucleophilic substitution reaction where a suitable thiolating agent, such as thiourea, is used under basic conditions to introduce the thiol group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the thiol group, making it less reactive in certain chemical reactions.
6-Fluoro-3,4-dihydro-2H-1-benzopyran: Contains a fluorine atom, which alters its chemical properties and reactivity.
3,4-Dihydro-2H-1-benzopyran-2-one: Features a carbonyl group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
3,4-Dihydro-2H-1-benzopyran-6-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in applications requiring specific interactions with proteins and enzymes.
Eigenschaften
Molekularformel |
C10H12OS |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
3,4-dihydro-2H-chromen-6-ylmethanethiol |
InChI |
InChI=1S/C10H12OS/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6,12H,1-2,5,7H2 |
InChI-Schlüssel |
YTFNIFMDWFDJGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)CS)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



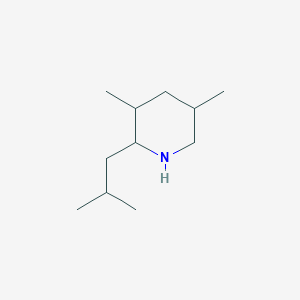
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)
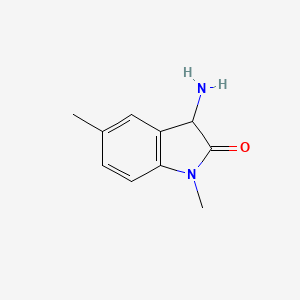
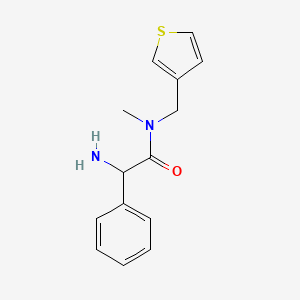
![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)
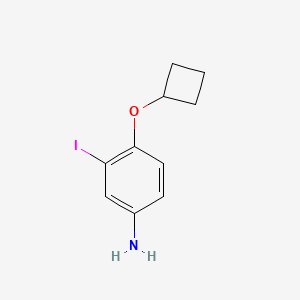
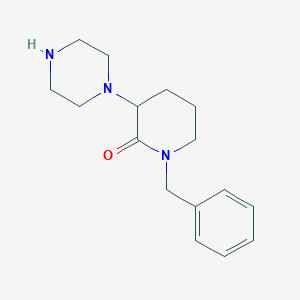
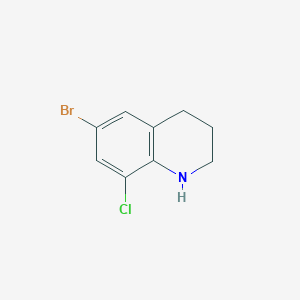
amine](/img/structure/B13299984.png)
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)



